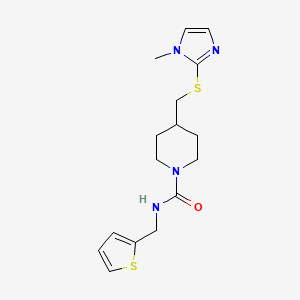

4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

Description

This compound is a heterocyclic molecule featuring a piperidine-1-carboxamide core substituted with a thioether-linked 1-methylimidazole group and a thiophen-2-ylmethyl moiety. The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as inferred from analogous pathways in the evidence .

Properties

IUPAC Name |

4-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4OS2/c1-19-9-6-17-16(19)23-12-13-4-7-20(8-5-13)15(21)18-11-14-3-2-10-22-14/h2-3,6,9-10,13H,4-5,7-8,11-12H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTDXMKRXBQPBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2CCN(CC2)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:

Formation of the imidazole-thioether intermediate: This could involve the reaction of 1-methyl-1H-imidazole with a suitable thiol compound under basic conditions.

Attachment to the piperidine ring: The intermediate can then be reacted with a piperidine derivative, possibly through a nucleophilic substitution reaction.

Introduction of the carboxamide group: This step might involve the reaction of the piperidine derivative with a carboxylic acid derivative or an isocyanate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

Reduction: Reduction reactions could target the imidazole or thiophene rings.

Substitution: Various substitution reactions could occur, especially at the piperidine ring or the thiophene moiety.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced derivatives, as well as substituted analogs.

Scientific Research Applications

Pharmacological Studies

The compound has been evaluated for its potential as a selective modulator of opioid receptors. Studies have shown that derivatives of piperidine with imidazole substitutions can act as non-peptidic delta-opioid agonists. These compounds exhibit anxiolytic and antidepressant-like effects in preclinical models, indicating their potential utility in treating mood disorders .

Antimicrobial Activity

Research indicates that piperidine derivatives possess antimicrobial properties. The compound's structure may enhance its efficacy against various bacterial strains. In vitro studies have demonstrated that similar compounds can inhibit the growth of pathogenic bacteria such as Xanthomonas axonopodis and Ralstonia solanacearum, suggesting that this compound could be explored for agricultural applications as an antimicrobial agent .

Antiviral Properties

Recent investigations into N-heterocycles have highlighted their potential as antiviral agents. Compounds with imidazole rings have shown promise against viral infections by inhibiting reverse transcriptase activity, which is crucial for viral replication . The specific application of this compound in antiviral therapy remains an area for further exploration.

Case Studies

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve binding to a specific molecular target, such as an enzyme or receptor, and modulating its activity. The pathways involved would be those related to the target’s biological function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

The compound’s key structural elements include:

- Imidazole-thioether group : Enhances binding to metal ions or biological targets via sulfur and nitrogen interactions.

- Thiophen-2-ylmethyl substituent : Imparts lipophilicity and π-stacking capabilities.

Table 1: Structural and Physicochemical Comparison

Key Observations :

- The thiophenmethyl group is shared with L2, suggesting similarities in lipophilicity and aromatic interactions.

Spectroscopic and Analytical Data

- Target Compound : Expected ¹H-NMR signals include δ ~2.5–3.5 ppm (piperidine protons), δ ~6.8–7.5 ppm (thiophene and imidazole aromatic protons), and δ ~4.5 ppm (CH₂-S linkage). HRMS would confirm [M+H]⁺ at m/z 365.4.

- L2 : ¹H-NMR (CDCl₃) showed δ 7.20–7.40 (thiophene), δ 6.90 (imidazole), and δ 3.80 (N–CH₂–thiophene) .

- 6b: FTIR revealed a strong C=O stretch at 1717 cm⁻¹, consistent with the propanoic acid group .

Biological Activity

The compound 4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a piperidine core substituted with various functional groups, including an imidazole and thiophene moiety. The synthesis typically involves multi-step organic reactions, often utilizing solvents like dimethylformamide (DMF) and catalysts to facilitate bond formation. The synthetic route may include:

- Formation of the piperidine ring .

- Introduction of the thiomethyl group via nucleophilic substitution.

- Attachment of the imidazole and thiophene substituents through coupling reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The proposed mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially modulating metabolic pathways.

- Receptor Binding : It could bind to various receptors involved in neurotransmission, influencing neurological functions.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacterial strains.

Antimicrobial Properties

Research has indicated that derivatives of compounds similar to this compound demonstrate significant antimicrobial activity. For instance, studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential.

| Compound | Activity | Target Organisms |

|---|---|---|

| 4a | Moderate | E. coli, S. aureus |

| 4b | High | Pseudomonas aeruginosa |

Neuropharmacological Effects

The compound's structure indicates potential anxiolytic and antidepressant effects, similar to other imidazole derivatives. Research involving animal models has shown that certain analogs can reduce anxiety-like behaviors in rodents, indicating a possible therapeutic application in treating anxiety disorders.

Case Studies

- Study on Antimicrobial Efficacy : A recent study tested the compound against various bacterial strains, revealing promising results in inhibiting growth at concentrations as low as 10 µg/mL.

- Neuropharmacological Assessment : In behavioral tests such as the tail suspension test and the elevated plus maze, compounds similar to this one exhibited significant reductions in immobility time, suggesting antidepressant-like effects.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide, and how do reaction parameters affect yield?

Methodological Answer:

The compound is typically synthesized via coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and amines. For example, method A in involves reacting an acid precursor with 1-(pyrimidin-2-yl)piperidin-4-amine, yielding 39% for compound 57. Key parameters include:

- Solvent choice : Polar aprotic solvents like DMF or DMSO are preferred for nucleophilic substitution .

- Catalysts : Bases such as triethylamine or Hünig’s base improve deprotonation of amines .

- Temperature : Room temperature or mild heating (40–60°C) avoids decomposition of thermally sensitive intermediates .

Variations in amine substituents significantly impact yield; for instance, sterically hindered amines (e.g., tetrahydronaphthalen-1-yl derivatives) result in lower yields (6–17%) compared to simpler amines (39%) .

Basic: What analytical techniques are critical for verifying the structural integrity and purity of this compound?

Methodological Answer:

Orthogonal analytical methods are essential:

- NMR Spectroscopy : and NMR confirm regiochemistry. For example, compound 60 in showed distinct methylene proton signals at δ 3.78–4.20 ppm, consistent with thioether linkages .

- Mass Spectrometry (HRMS) : Accurate mass measurements (e.g., m/z 452.1543 for compound 59) validate molecular formulas .

- HPLC Purity : Reverse-phase HPLC with UV detection (e.g., 98–99% purity in ) ensures absence of unreacted starting materials .

- Elemental Analysis (CHN) : Matches calculated vs. experimental values (e.g., ±0.3% deviation) confirm stoichiometry .

Advanced: How should researchers address discrepancies between observed and theoretical spectral data during characterization?

Methodological Answer:

Discrepancies often arise from solvation, tautomerism, or impurities. Mitigation strategies include:

- Deuterated Solvents : Use DMSO-d6 or CDCl3 to eliminate solvent interference in NMR .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals; used 2D techniques to assign thiazole and triazole protons .

- Isotopic Purity in HRMS : Ensure solvents (e.g., acetonitrile) are LC-MS grade to avoid adduct formation .

- Recrystallization : Repurify using mixed solvents (e.g., ethanol/water) to remove amorphous impurities, as done for compound 60 (mp 97–100°C) .

Advanced: What experimental designs are recommended for evaluating the compound’s pharmacological activity, particularly for histamine receptor binding?

Methodological Answer:

Leverage structural analogs and receptor assays:

- Radioligand Displacement Assays : Use -histamine in CHO-K1 cells expressing H1/H4 receptors (see and ). IC50 values for analogs like compound 38 (Ethyl-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-ylamino)piperidine-1-carboxylate) guide SAR studies .

- Docking Simulations : Compare binding poses with known ligands (e.g., ’s 9c compound in thiophene-triazole scaffolds) to identify key interactions (e.g., π-π stacking with Phe329 in H1 receptors) .

- Functional Assays : Measure cAMP levels or calcium mobilization to assess inverse agonism/antagonism .

Advanced: How can structure-activity relationship (SAR) studies be optimized for analogs of this compound?

Methodological Answer:

Focus on modular substitutions:

- Thioether Linkage : Replace the (1-methyl-1H-imidazol-2-yl)thio group with benzimidazole ( ) or pyridylthio groups to modulate lipophilicity .

- Piperidine Modifications : Introduce fluorine (e.g., PF-06683324 in ) to enhance metabolic stability .

- Thiophene Bioisosteres : Substitute thiophen-2-ylmethyl with furan or pyrrole ( ) to probe electronic effects on receptor binding .

Use parallel synthesis (e.g., ’s 9a–9e derivatives) to systematically vary substituents and correlate with activity .

Advanced: What strategies mitigate synthetic challenges in scaling up this compound for preclinical studies?

Methodological Answer:

Address scalability via:

- Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic thioether formation .

- Protecting Groups : Use tert-butyloxycarbonyl (Boc) for piperidine amines (e.g., ’s tert-butyl derivatives) to prevent side reactions .

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for easier purification .

- Quality Control : Implement in-line PAT (process analytical technology) to monitor intermediates (e.g., via FTIR or Raman spectroscopy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.